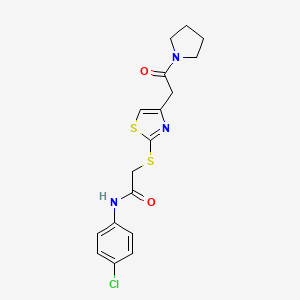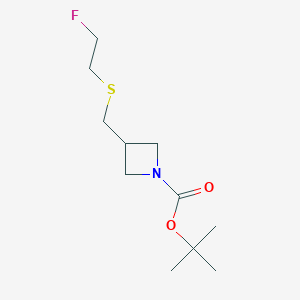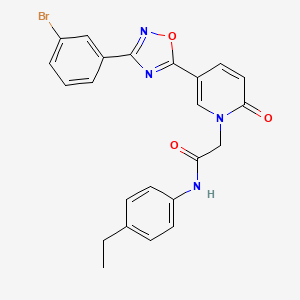
N-(4-chlorophenyl)-2-((4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)thiazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-((4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H18ClN3O2S2 and its molecular weight is 395.92. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-2-((4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)thiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-2-((4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)thiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Research on related thiazole derivatives has shown significant antimicrobial potential. For instance, compounds synthesized from thiazoles have been tested for antimicrobial activity against bacterial isolates like Escherichia coli and Xanthomonas citri, as well as antifungal activity against Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008). These findings suggest that derivatives of N-(4-chlorophenyl)-2-((4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)thiazol-2-yl)thio)acetamide could have similar antimicrobial efficacy.
Anticancer Activity Studies
Compounds with thiazole and pyridine linkages, similar to N-(4-chlorophenyl)-2-((4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)thiazol-2-yl)thio)acetamide, have shown promising anticancer activity. A study synthesized pyridine linked various substituted thiazole hybrids and assessed their cytotoxicity against different cancer cell lines. The compounds demonstrated significant anticancer activity, especially against MCF-7 and HepG2 cell lines, which suggests the potential anticancer applications of N-(4-chlorophenyl)-2-((4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)thiazol-2-yl)thio)acetamide derivatives (Alqahtani & Bayazeed, 2020).
Insecticidal Assessments
Studies involving the synthesis of heterocycles incorporating thiadiazole moieties have evaluated their insecticidal activities against pests such as the cotton leafworm, Spodoptera littoralis. This research indicates that derivatives of N-(4-chlorophenyl)-2-((4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)thiazol-2-yl)thio)acetamide could be developed as effective insecticides, contributing to agricultural pest control (Fadda et al., 2017).
Photovoltaic Efficiency Modeling
Research on bioactive benzothiazolinone acetamide analogs, which share structural similarities with N-(4-chlorophenyl)-2-((4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)thiazol-2-yl)thio)acetamide, has explored their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These studies suggest that such compounds could enhance the photovoltaic efficiency of DSSCs, indicating an application of N-(4-chlorophenyl)-2-((4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)thiazol-2-yl)thio)acetamide in renewable energy technologies (Mary et al., 2020).
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-[[4-(2-oxo-2-pyrrolidin-1-ylethyl)-1,3-thiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2S2/c18-12-3-5-13(6-4-12)19-15(22)11-25-17-20-14(10-24-17)9-16(23)21-7-1-2-8-21/h3-6,10H,1-2,7-9,11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCLCAFUJCAZAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-((4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)thiazol-2-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(1H-imidazol-5-yl)methanone](/img/structure/B2447537.png)
![N-(3,4-difluorophenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2447538.png)

![N-[3-(2,2,2-Trifluoroethoxymethyl)phenyl]prop-2-enamide](/img/structure/B2447544.png)



![1-methyl-3-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl)pyridin-2(1H)-one](/img/structure/B2447550.png)

![3-(3-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2447554.png)

![2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2447557.png)
![N-(4-methoxybenzyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2447558.png)